Aquilarone C
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Overview
Description
Aquilarone C is a chromone derivative with notable anti-inflammatory propertiesAgarwood is highly valued for its use in traditional medicine, religious rites, and cultural activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aquilarone C involves several steps, starting from simpler chromone derivatives. The synthetic route typically includes the formation of the chromone core, followed by functional group modifications to introduce the specific substituents found in this compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound is less common due to its natural abundance in agarwood. advances in biotechnology have led to the development of biological agarwood-inducing techniques, such as the Agar-Bit method, which produces high yields of agarwood within six months . This method involves stimulating the Aquilaria trees to produce resin, which contains this compound and other valuable compounds.
Chemical Reactions Analysis
Types of Reactions
Aquilarone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the chromone core, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Aquilarone C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chromone derivatives and their chemical properties.
Biology: Investigated for its role in plant defense mechanisms and secondary metabolite production.
Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.
Industry: Utilized in the production of high-value agarwood products, including perfumes and incense
Mechanism of Action
Aquilarone C exerts its anti-inflammatory effects by modulating the expression of specific genes and proteins involved in the inflammatory response. It targets molecular pathways such as the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory mediators. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in regulating immune responses .
Comparison with Similar Compounds
Aquilarone C is unique among chromone derivatives due to its specific substituents and biological activity. Similar compounds include other chromone derivatives found in agarwood, such as:
- Aquilarone A
- Aquilarone B
- Aquilarone D
These compounds share structural similarities but differ in their substituents and biological activities.
Biological Activity
Aquilarone C, a chromone derivative isolated from the resin of Aquilaria sinensis, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects, pharmacological properties, and research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound is part of a larger family of compounds known as chromones, which are characterized by their benzopyran structure. The specific structure of this compound contributes to its unique biological activities, particularly in anti-inflammatory and antioxidant capacities.
1. Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties. In vitro studies demonstrated that this compound inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The IC50 value for this inhibition was reported to be between 5.95 μM and 22.26 μM, indicating a potent effect against inflammatory responses .
2. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Studies indicate that it effectively scavenges free radicals, thereby reducing oxidative stress in various cellular models. This activity is crucial for mitigating cellular damage associated with chronic diseases .
Case Study: In Vitro Analysis
A study conducted on the ethanolic extract of Aquilaria sinensis leaves revealed that this compound significantly reduced NO levels in LPS-induced peritoneal macrophages, showcasing its potential as a natural anti-inflammatory agent . The following table summarizes the inhibitory effects of various compounds isolated from Aquilaria sinensis, including this compound:
Compound | Source | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | A. sinensis | 5.95 - 22.26 | Inhibition of NO production |
Aquisiflavoside | A. sinensis | 39.95 | Nitric oxide inhibition |
Other Chromones | Various | Varies | Antioxidant and anti-inflammatory |
Case Study: Animal Models
In vivo studies have further corroborated the anti-inflammatory effects of this compound. Mice subjected to inflammation models exhibited reduced edema and inflammatory markers following treatment with this compound, highlighting its therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several underlying mechanisms:
- Inhibition of Pro-inflammatory Cytokines: this compound modulates the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are pivotal in the inflammatory response.
- Scavenging Free Radicals: By neutralizing free radicals, this compound reduces oxidative stress, contributing to its antioxidant properties.
- Regulation of Signaling Pathways: It impacts key signaling pathways involved in inflammation, including NF-kB and MAPK pathways, leading to a reduction in inflammatory gene expression .
Properties
Molecular Formula |
C18H20O7 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(5S,6S,7S,8R)-5,6,7,8-tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one |
InChI |
InChI=1S/C18H20O7/c1-24-10-5-2-9(3-6-10)4-7-11-8-12(19)13-14(20)15(21)16(22)17(23)18(13)25-11/h2-3,5-6,8,14-17,20-23H,4,7H2,1H3/t14-,15-,16-,17+/m0/s1 |
InChI Key |
NRDKOXSXHXTKHR-LUKYLMHMSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@@H]([C@H]([C@H]([C@H]3O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O |
Origin of Product |
United States |
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